Sergliflozin -

Sergliflozin

Catalog Number: EVT-1592691
CAS Number:
Molecular Formula: C23H28O9
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sergliflozin Etabonate is a benzylphenol glucoside and selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Its prodrug form, sergliflozin etabonate, is orally available and is converted to sergiflozin upon absorption.
Source and Classification

Sergliflozin is derived from benzylphenol glucoside and belongs to a new category of selective SGLT2 inhibitors. It is structurally distinct from other SGLT2 inhibitors like canagliflozin and dapagliflozin, which are also used in diabetes management. The classification of sergliflozin underlines its mechanism of action—specifically targeting renal glucose reabsorption pathways to lower blood glucose levels .

Synthesis Analysis

Methods and Technical Details

The synthesis of sergliflozin involves several key steps that integrate organic chemistry techniques. The process typically begins with the formation of the benzylphenol glucoside backbone, followed by modifications that enhance its selectivity and potency as an SGLT2 inhibitor.

  1. Starting Materials: The synthesis utilizes commercially available starting materials that undergo various reactions including glycosylation and acylation.
  2. Key Reactions:
    • Glycosylation: This step involves attaching a sugar moiety to the phenolic compound, which is crucial for the biological activity of sergliflozin.
    • Acylation: Modifications at specific positions on the phenolic ring improve pharmacokinetic properties.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of sergliflozin can be represented by its chemical formula, which includes multiple functional groups essential for its activity:

  • Chemical Formula: C18_{18}H22_{22}O8_{8}
  • Molecular Weight: Approximately 378.36 g/mol
  • Structural Features:
    • A benzyl group that enhances lipophilicity.
    • A glucoside moiety that facilitates interaction with the SGLT2 transporter.

The three-dimensional conformation plays a critical role in binding affinity to the target protein, influencing its efficacy as an SGLT2 inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Sergliflozin undergoes several chemical reactions that are pivotal for its synthesis and activation:

  1. Hydrolysis: In vivo conversion from sergliflozin etabonate to active sergliflozin occurs through hydrolysis, which releases the active form that inhibits SGLT2.
  2. Enzymatic Reactions: Once administered, sergliflozin interacts with renal transporters, leading to decreased glucose reabsorption and increased urinary glucose excretion.

These reactions are critical for its therapeutic effects in managing hyperglycemia .

Mechanism of Action

Process and Data

The mechanism by which sergliflozin exerts its pharmacological effects involves:

  1. Inhibition of SGLT2: By selectively inhibiting this transporter in the proximal renal tubules, sergliflozin reduces glucose reabsorption back into the bloodstream.
  2. Increased Urinary Glucose Excretion: This leads to a decrease in blood glucose levels as excess glucose is excreted through urine.
  3. Impact on Insulin Sensitivity: Clinical studies suggest that sergliflozin may also improve insulin sensitivity indirectly through weight loss associated with increased urinary glucose loss .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sergliflozin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which affects its bioavailability.
  • Stability: The compound is stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: The melting point is typically around 150-155 °C, indicating solid-state stability at room temperature.

These properties must be considered during formulation development for therapeutic use .

Applications

Scientific Uses

Sergliflozin has significant applications in pharmacology, particularly in diabetes management:

  • Antidiabetic Agent: As an SGLT2 inhibitor, it is primarily used for lowering blood sugar levels in patients with type 2 diabetes mellitus.
  • Research Tool: It serves as a model compound for studying renal glucose handling and developing new diabetes therapies.
  • Potential Cardiovascular Benefits: Emerging research suggests potential benefits beyond glycemic control, including cardiovascular protection due to improved metabolic profiles .
Introduction to Sergliflozin in the Context of SGLT2 Inhibition

Historical Development and Discovery of Sergliflozin as a Novel SGLT2 Inhibitor

Sergliflozin etabonate (development codes: KGT-1251, GW869682X) emerged in the mid-2000s as a pioneering selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, representing a structurally distinct approach to modulating renal glucose handling. Discovered through collaborative efforts between Kissei Pharmaceutical and GlaxoSmithKline, sergliflozin was developed as a prodrug of its active metabolite, sergliflozin-A [2] [5]. This molecular design strategically replaced the labile O-glycosidic linkage of the natural SGLT inhibitor phlorizin (found in apple tree bark) with a more stable C-glycosidic bond, significantly enhancing metabolic stability and oral bioavailability [3] [7]. The prodrug approach utilized an ethoxycarbonyl (etabonate) group at the 6-position of the glucose moiety, which undergoes enzymatic hydrolysis in vivo to liberate the active form [5] [7].

Sergliflozin's discovery was scientifically significant as it provided crucial proof-of-concept validation for selective SGLT2 inhibition. Preclinical studies demonstrated that sergliflozin-A exhibited potent and selective inhibition of human SGLT2 (expressed in CHO-K1 cells) with minimal activity against SGLT1, distinguishing it from non-selective predecessors like phlorizin [2]. This selectivity profile was pharmacologically advantageous, as SGLT1 inhibition was known to cause undesirable gastrointestinal effects due to its expression in the intestinal epithelium. By 2008, development reached Phase II clinical trials for type 2 diabetes mellitus and obesity before being discontinued, though its structural innovations directly informed subsequent SGLT2 inhibitors that achieved clinical approval [8].

Table 1: Key Developmental Milestones for Sergliflozin

YearDevelopment MilestoneSignificance
2006First pharmacological characterization publishedDemonstrated selective SGLT2 inhibition in cellular models [2]
2007Phase I clinical trials initiatedEstablished pharmacokinetics in healthy volunteers [7]
2008Discontinued after Phase II trialsStrategic pipeline decision despite promising efficacy [8]
2009Long-term efficacy data in diabetic mice publishedConfirmed sustained metabolic improvements [6]

Rationale for Targeting SGLT2 in Diabetes Mellitus: Mechanistic Foundations

The therapeutic rationale for sergliflozin centered on exploiting the kidney's role in glucose homeostasis, specifically counteracting pathological hyper-reabsorption in diabetes. Under normal physiological conditions, the kidney filters approximately 180 grams of glucose daily via the glomerulus, with virtually complete reabsorption occurring in the proximal tubule through SGLT2 (responsible for ~90% of glucose reuptake) and SGLT1 (handling the remaining 10%) [1] [4]. Critically, in type 2 diabetes, the renal threshold for glucose excretion becomes pathologically elevated due to upregulation of SGLT2 expression and increased transport maximum (Tm) for glucose, further exacerbating hyperglycemia [4]. This maladaptive mechanism effectively converts the kidney from a glucose-conserving organ into a contributor to diabetic hyperglycemia.

Sergliflozin's mechanism operates independently of insulin secretion and sensitivity. By selectively inhibiting SGLT2, it reduces the renal Tm for glucose, thereby increasing urinary glucose excretion (UGE) and reducing plasma glucose concentrations [2] [6]. This mechanism offers distinct advantages over conventional antidiabetic agents:

  • Insulin-Independent Action: Effective even in advanced diabetes with significant β-cell dysfunction
  • Reduced Hypoglycemia Risk: Glucose excretion diminishes when plasma glucose approaches euglycemic levels
  • Promotion of Caloric Loss: Excretion of 60-70g glucose/day equates to ~240-280 kcal/day loss [4] [7]

Beyond glycosuria, research revealed additional mechanistic benefits including modest osmotic diuresis and sodium excretion, potentially contributing to observed blood pressure reductions. Furthermore, the shift in fuel utilization prompted by chronic glycosuria may enhance ketone body metabolism ("thrifty substrate" hypothesis), though this was more extensively characterized for later SGLT2 inhibitors [1] [6]. Importantly, sergliflozin validated that selective SGLT2 inhibition did not significantly disrupt electrolyte balance or fluid homeostasis at therapeutic doses, a key safety consideration [7].

Table 2: Renal Glucose Handling in Health and Diabetes with SGLT2 Inhibition

ParameterHealthy PhysiologyUntreated T2DMSergliflozin Action
Filtered Glucose (g/day)~180>180 (due to hyperglycemia)Unchanged
Reabsorption~100%>100% (elevated Tm)Inhibited (↓ Tm)
Urinary Glucose Excretion0 g/dayVariable (when glycemia > renal threshold)Increased dose-dependently (up to 70g/day)
Renal Threshold~180 mg/dL↑ 200-240 mg/dLNormalized to ~120-140 mg/dL

Classification of Sergliflozin Within the SGLT2 Inhibitor Pharmacological Landscape

Sergliflozin occupies a distinct niche in the SGLT2 inhibitor classification based on its chemical structure, selectivity profile, and developmental chronology. Structurally, it belongs to the C-aryl glucoside class (specifically a benzylphenol glucoside), differentiating it from O-glucoside inhibitors like phlorizin and early synthetic analogs [2] [5]. The active moiety, sergliflozin-A (2-(4-methoxybenzyl)phenyl β-D-glucopyranoside), features a C-C bond between the aglycone (hydrophobic moiety) and the glucose ring, conferring resistance to β-glucosidase degradation and enhancing metabolic stability compared to O-linked analogs [5] [7].

In terms of selectivity, sergliflozin-A demonstrated >100-fold selectivity for human SGLT2 over SGLT1 in recombinant cell assays, positioning it as a second-generation SGLT2 inhibitor with improved specificity over first-generation compounds like T-1095 (which exhibited significant SGLT1 inhibition) [2] [6]. This high selectivity translated to minimal inhibition of intestinal glucose absorption, reducing gastrointestinal side effects – a significant advancement in the pharmacological class.

Although sergliflozin did not progress to market approval, it served as a critical structural and pharmacological prototype for subsequent inhibitors:

  • Chemical Innovation: Its C-glucoside structure informed the development of later agents like canagliflozin (O-glucoside with thiophene ring) and ertugliflozin (pyranone C-glucoside)
  • Proof of Concept: Demonstrated that selective SGLT2 inhibition could achieve clinically significant glycosuria (up to 70g/day in humans) without electrolyte imbalance [7]
  • Therapeutic Expansion: Early animal studies suggested benefits beyond glycemic control, including weight reduction and prevention of fatty liver, which became established benefits of later SGLT2 inhibitors [6]

Notably, sergliflozin's pharmacokinetic profile – rapid conversion to active form (t~max~ 30-45 min), short half-life (~0.5-1 hr), and low renal excretion (<0.5% of dose) – differed from approved agents like dapagliflozin and empagliflozin, which feature longer half-lives (12-17 hours) enabling once-daily dosing [7]. This difference likely contributed to its discontinuation despite promising efficacy, as the field moved toward compounds with sustained 24-hour SGLT2 inhibition.

Table 3: Structural and Pharmacological Classification of Sergliflozin Among SGLT2 Inhibitors

CompoundChemical ClassSGLT2 Selectivity (vs SGLT1)ProdrugDevelopment Status
PhlorizinO-Glucoside (dihydrochalcone)Non-selectiveNoPreclinical (natural compound)
SergliflozinC-Glucoside (benzylphenol)>100-foldYes (etabonate)Discontinued (Phase II)
DapagliflozinC-Glucoside (arylthiophene)1,200-foldNoApproved (2014)
CanagliflozinO-Glucoside (thiophene)250-foldNoApproved (2013)
ErtugliflozinC-Glucoside (pyranone)1,800-foldNoApproved (2017)

Properties

Product Name

Sergliflozin

IUPAC Name

ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate

Molecular Formula

C23H28O9

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3

InChI Key

QLXKHBNJTPICNF-UHFFFAOYSA-N

SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O

Synonyms

2-((4-methoxyphenyl)methyl)phenyl 6-O-ethoxycarbonylglucopyranoside
sergliflozin etabonate

Canonical SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.